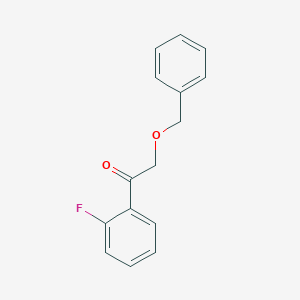

2-(Benzyloxy)-1-(2-fluorophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzyloxy)-1-(2-fluorophenyl)ethanone is an organic compound that features a benzyloxy group and a fluorophenyl group attached to an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(2-fluorophenyl)ethanone typically involves the reaction of 2-fluorobenzaldehyde with benzyl alcohol in the presence of a base to form the benzyloxy intermediate. This intermediate is then subjected to oxidation to yield the final product. Common reagents used in this process include sodium hydroxide and an oxidizing agent such as potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Ketone

The α-brominated derivative of structurally similar benzyloxy acetophenones undergoes nucleophilic substitution. For example:

-

Reaction with 4-chloro-2-cyanophenol in DMF with K₂CO₃ at 20°C for 20 hours yields substituted acetophenone derivatives via aromatic ether formation .

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromo-2-benzyloxy-acetophenone + 4-chloro-2-cyanophenol | DMF, K₂CO₃, 20°C, 20h | Co-(2-cyano-4-chlorophenoxy)-2-benzyloxy-acetophenone | Not specified |

Reduction of the Ketone Group

The ketone moiety is reducible to secondary alcohols using borane complexes or enzymatic methods. For example:

-

Borane dimethyl sulfide with (R)-2-methyl-CBS-oxazaborolidine in THF at 20°C for 2 hours achieves 98% yield of (S)-1-(2-fluorophenyl)ethanol .

-

Enzymatic reduction using acetophenone reductase (GcAPRD) and NAD⁺ in HEPES buffer (pH 7.2) at 30°C for 14 hours gives 77% yield of the chiral alcohol .

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| BH₃·SMe₂ + CBS-oxazaborolidine | THF, 20°C, 2h | (S)-1-(2-fluorophenyl)ethanol | 98% | |

| GcAPRD + NAD⁺ | HEPES buffer, 30°C, 14h | Chiral alcohol | 77% |

Claisen-Schmidt Condensation

The ketone participates in chalcone synthesis via base-catalyzed condensation with aromatic aldehydes:

-

Reaction with substituted benzaldehydes in ethanol using NaOH yields fluorinated chalcones, monitored by TLC . These chalcones exhibit bioactivity (e.g., MAO-B inhibition) .

| Aldehyde | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aromatic aldehydes (e.g., 4-nitrobenzaldehyde) | EtOH, 10% NaOH, 4h | 1-(4-(benzyloxy)-3-fluorophenyl)-3-(substituted phenyl)prop-2-en-1-one | Not specified |

Radical-Mediated Difunctionalization

Under radical conditions, benzyloxy-substituted acetophenones undergo ring-opening/cyclization:

-

Reaction with sodium p-tolylsulfinate in toluene at 80°C with K₂S₂O₈ yields sulfonylated dihydronaphthalenes .

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-(Benzyloxy)acetophenone + sodium sulfinate | Toluene, K₂S₂O₈, 80°C, 36h | 2-sulfonylated 3,4-dihydronaphthalene | Moderate |

Benzyl Group Deprotection

While not directly documented for this compound, analogous benzyl-protected phenols are deprotected via hydrogenolysis or acid hydrolysis. For example:

Photochemical Reactivity

Fluorinated acetophenones are prone to photo-Favorskii rearrangements under UV light, forming cyclopropane intermediates . This reactivity is influenced by the electron-withdrawing fluorine substituent.

Key Observations:

-

Steric and Electronic Effects : The 2-fluorophenyl group directs electrophilic substitution para to the fluorine atom.

-

Chiral Synthesis : Asymmetric reductions (e.g., CBS catalysis) achieve high enantiomeric excess (86–98%) .

-

Biological Relevance : Chalcone derivatives show potent MAO-B inhibition (e.g., IC₅₀ = 0.067 μM for compound B10 ) .

Experimental protocols emphasize inert atmospheres, chromatographic purification, and spectroscopic validation (¹H NMR, HPLC) .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a benzyloxy group and a fluorophenyl-substituted ethanone backbone, which contributes to its chemical reactivity and stability. The molecular formula is C15H13FO2, with a purity of ≥95% . The structure allows for targeted functionalization that enhances pharmacological properties.

Pharmaceutical Research

Development of Bioactive Molecules:

this compound is primarily utilized in pharmaceutical research for the synthesis of bioactive compounds. Its ability to undergo various chemical transformations makes it an essential building block in the creation of new drugs.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives synthesized from this compound exhibit potential anticancer activity. For instance, 3-aroyl-1-arylpyrrole derivatives were developed using this compound as an intermediate, showing promising results in tubulin polymerization inhibition .

Organic Synthesis

Intermediate for Complex Synthetic Pathways:

The compound's reactivity allows it to participate in complex synthetic pathways, making it valuable in both academic and industrial settings. It serves as an intermediate for synthesizing various functionalized compounds.

Table 1: Synthetic Pathways Involving this compound

Medicinal Chemistry

Enhancement of Pharmacological Properties:

The unique structure of this compound allows researchers to modify it easily, leading to the development of compounds with enhanced pharmacological properties. Its fluorine atom plays a crucial role in increasing metabolic stability and bioactivity.

Case Study: Inhibitors Development

Studies have shown that compounds derived from this compound can act as small-molecule inhibitors for various biological targets, including enzymes involved in cancer progression .

Wirkmechanismus

The mechanism of action of 2-(Benzyloxy)-1-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Benzyloxy)-1-(4-fluorophenyl)ethanone

- 2-(Benzyloxy)-1-(3-fluorophenyl)ethanone

- 2-(Benzyloxy)-1-(2-chlorophenyl)ethanone

Uniqueness

2-(Benzyloxy)-1-(2-fluorophenyl)ethanone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

2-(Benzyloxy)-1-(2-fluorophenyl)ethanone is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a benzyloxy group and a fluorinated phenyl moiety, which may enhance its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 1402742-11-3

- Molecular Formula : C16H15F O2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The benzyloxy group enhances lipophilicity, facilitating membrane penetration, while the fluorine atom may influence electronic properties, affecting binding affinity and reactivity with biological molecules. These interactions can modulate several biochemical pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives containing the benzyloxy group demonstrated potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, potentially through the modulation of signaling pathways involved in inflammation .

Anticancer Potential

Emerging research has explored the anticancer potential of this compound. In cell line studies, it was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G2/M phase . This suggests that this compound could serve as a lead compound in developing new anticancer therapies.

Case Studies

- Antibacterial Activity Study : A comparative study involving various benzyloxy-substituted compounds demonstrated that those with fluorine substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study utilized MIC assays against Escherichia coli and Staphylococcus aureus, confirming the effectiveness of fluorinated derivatives .

- Anti-inflammatory Mechanism Investigation : A detailed investigation into the anti-inflammatory mechanisms revealed that the compound inhibited inducible nitric oxide synthase (iNOS) activity, which is crucial in the inflammatory response. The IC50 values for inhibition ranged from 432.6 to 1188.7 μM, indicating moderate potency .

- Cancer Cell Apoptosis Induction : In a study focusing on breast cancer cell lines (MCF-7), treatment with this compound led to significant apoptosis induction, with increased levels of active caspases noted post-treatment. This underscores its potential as an anticancer agent .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-2-phenylmethoxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c16-14-9-5-4-8-13(14)15(17)11-18-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUUPQFIPDASFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.